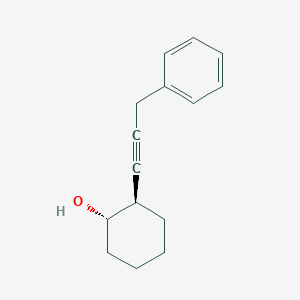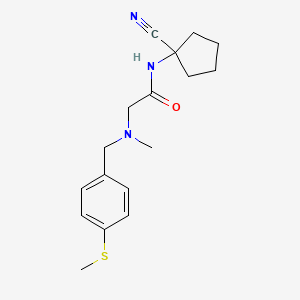
N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a methylthio-substituted benzyl group, and an aminoacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide typically involves multiple steps, including the formation of the cyanocyclopentyl group and the introduction of the methylthio-substituted benzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanocyclopentyl group can be reduced to form primary amines.
Substitution: The aminoacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activities.
Substituted Imidazoles: Key components in functional molecules used in various applications.
Uniqueness
N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Properties
Molecular Formula |
C17H23N3OS |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide |
InChI |
InChI=1S/C17H23N3OS/c1-20(11-14-5-7-15(22-2)8-6-14)12-16(21)19-17(13-18)9-3-4-10-17/h5-8H,3-4,9-12H2,1-2H3,(H,19,21) |
InChI Key |
FGWVTZRWPWGDFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)SC)CC(=O)NC2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13352933.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)

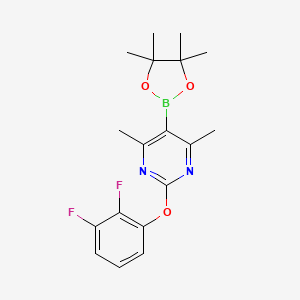
![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)

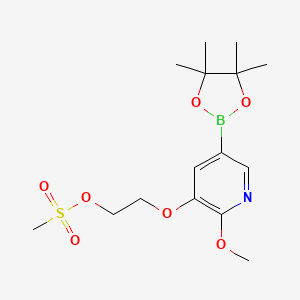
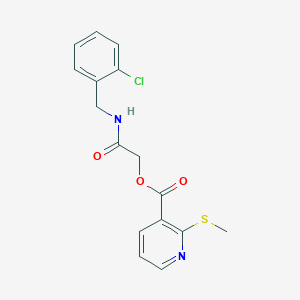
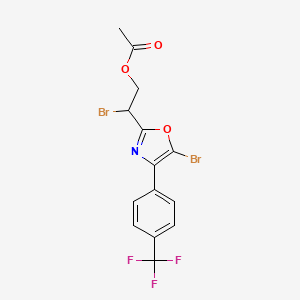
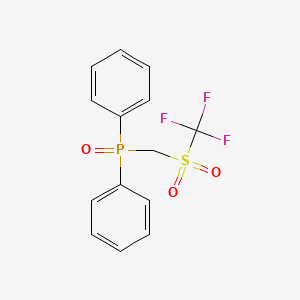
![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)
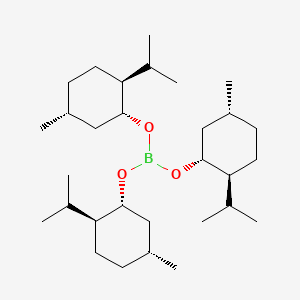
![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)
